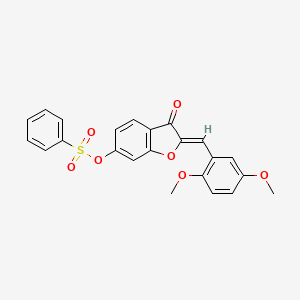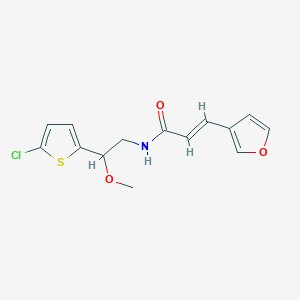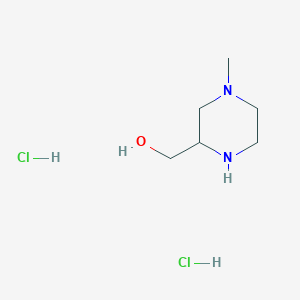![molecular formula C20H23FN4O2S B2749111 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-43-3](/img/structure/B2749111.png)
5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds with structures similar to the one you mentioned often belong to the class of heterocyclic compounds. These compounds are characterized by rings that contain atoms of at least two different elements . They are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of 4,6-dichloro-2-(propythio)pyrimidine-5-amine involves reactions with sodium dithionite in a mixed solvent of water and an organic solvent .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. They often involve cyclization processes or domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. These might include determining the melting point, solubility, and stability of the compound .Wissenschaftliche Forschungsanwendungen
Organic Electronics
This compound exhibits properties that make it a potential candidate for use in organic electronics, particularly as an electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs) . Its high triplet energy host capability can contribute to the development of efficient and durable PhOLEDs, which are crucial for better display technologies.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their anti-fibrotic activities . These activities are particularly relevant in the treatment of diseases like liver fibrosis, where the inhibition of collagen expression and hydroxyproline content is crucial.
Materials Science
The structural features of this compound suggest its utility in materials science, especially in the synthesis of novel materials with specific electronic or photonic properties. Its fluorinated pyrimidine core can be advantageous in creating materials with desired thermal and chemical stabilities .
Antimicrobial Applications
Some derivatives of this compound have shown promising antifungal and antibacterial activities . This is particularly significant for the development of new pesticides and antimicrobial agents that can address the growing issue of resistance in pathogens.
Chemical Synthesis
The compound’s structure allows for its use in chemical synthesis as a building block for creating a variety of heterocyclic compounds. These compounds can have a wide range of applications, from pharmaceuticals to agrochemicals .
Electronics
In the field of electronics, the compound’s derivatives could be used to develop new types of semiconductors or conductive materials. Their unique electronic properties may lead to advancements in the manufacturing of electronic devices .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2,2-dimethylpropyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-20(2,3)10-14-22-16-15(18(26)25(5)19(27)24(16)4)17(23-14)28-11-12-6-8-13(21)9-7-12/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPPSTTUWLMQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)





![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)
![2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2749041.png)
![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2749045.png)


![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)
![5-benzyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749050.png)